5-Ethylheptanenitrile
Description
This absence precludes a scientifically rigorous introduction or comparison. For context, nitriles are organic compounds characterized by a cyano group (-C≡N), and structural variations (e.g., alkyl chain length, branching, or substituents) influence properties like boiling points, solubility, and reactivity. However, without specific data on 5-Ethylheptanenitrile, further elaboration would be speculative.
Properties
CAS No. |
59333-87-8 |
|---|---|
Molecular Formula |
C9H17N |
Molecular Weight |
139.24 g/mol |
IUPAC Name |
5-ethylheptanenitrile |
InChI |
InChI=1S/C9H17N/c1-3-9(4-2)7-5-6-8-10/h9H,3-7H2,1-2H3 |
InChI Key |
LZPKTTVBODFAPL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)CCCC#N |
Origin of Product |
United States |
Scientific Research Applications
5-Ethylheptanenitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of various compounds.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-ethylheptanenitrile involves its interaction with molecular targets through its cyano group. This group can participate in nucleophilic addition reactions, making the compound reactive towards various chemical species. The pathways involved often include the formation of intermediates that can further react to produce desired products .
Comparison with Similar Compounds
Comparison with Similar Compounds
The evidence includes two nitriles structurally related to hypothetical 5-Ethylheptanenitrile: 5-Hexynenitrile (C₆H₇N) and 5-Methylhexanenitrile (C₇H₁₃N). Below is a comparative analysis based on available
Table 1: Structural and Physicochemical Properties
Key Observations:
Functional Group Impact :
- 5-Hexynenitrile contains a terminal alkyne group, which enhances reactivity in click chemistry or polymerization reactions due to the high electron density of the triple bond .
- 5-Methylhexanenitrile features a branched alkyl chain, which typically lowers melting points and increases hydrophobicity compared to linear analogs .
5-Methylhexanenitrile’s higher molecular weight (111.19 g/mol) and branched structure may make it suitable as a solvent or monomer in specialty polymers.
Synthetic Relevance :
- Alkyne-containing nitriles like 5-Hexynenitrile are critical in Huisgen cycloaddition reactions, forming triazoles for drug discovery .
- Branched nitriles such as 5-Methylhexanenitrile are often used in flavor/fragrance industries due to their stability and volatility profiles .
Limitations and Recommendations
The absence of data on This compound in the provided evidence highlights a critical gap. To address this:
- Experimental Studies : Conduct spectroscopic (NMR, IR) and chromatographic (GC-MS) analyses to determine its structure and purity.
- Thermodynamic Data : Measure boiling/melting points, solubility, and partition coefficients for industrial applicability.
- Reactivity Profiling : Compare its behavior in hydrolysis, hydrogenation, or alkylation reactions against 5-Hexynenitrile and 5-Methylhexanenitrile.
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